

The Physiological Role of GPR35: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	GPR35 agonist 5	
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Introduction

G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has emerged as a promising, yet enigmatic, therapeutic target.[1][2] Initially identified in 1998, GPR35 remained an orphan receptor for many years, hampering the elucidation of its physiological functions.[2] [3] However, accumulating evidence from genetic association studies and functional characterization has implicated GPR35 in a diverse array of physiological and pathophysiological processes, including inflammatory bowel disease (IBD), cardiovascular regulation, and cancer.[2] This technical guide provides a comprehensive overview of the current understanding of GPR35's physiological role, with a focus on its signaling pathways, pharmacology, and the experimental methodologies used to investigate its function.

Tissue Distribution and Isoforms

GPR35 exhibits a distinct tissue distribution pattern, with the highest expression levels observed in the gastrointestinal tract, particularly in the colon and small intestine. Significant expression is also found in various immune cells, including macrophages, neutrophils, and mast cells. This localization strongly suggests a role for GPR35 in intestinal homeostasis and immune modulation. In humans, the GPR35 gene can be alternatively spliced to produce two main isoforms, GPR35a and GPR35b, which differ in the length of their N-terminal domain. While they share similar pharmacology, their differential expression in certain cancers suggests potentially distinct functional roles.



Table 1: GPR35 mRNA Expression in Human Tissues

Tissue	Normalized TPM (Transcript Per Million)
Colon	High
Small Intestine	High
Rectum	High
Spleen	Moderate
Lung	Moderate
Stomach	Moderate
Adipose Tissue	Low
Brain	Low
Liver	Low
Kidney	Low

Data synthesized from The Human Protein Atlas.

Ligand Pharmacology

The deorphanization of GPR35 has been a complex process, with several putative endogenous ligands identified. However, their physiological relevance is often debated due to species-specific differences in potency. A number of synthetic agonists and antagonists have also been developed, serving as valuable tools for probing GPR35 function.

Putative Endogenous Ligands

- Kynurenic Acid (KYNA): A tryptophan metabolite, KYNA was one of the first identified agonists of GPR35. However, it displays significantly lower potency at human GPR35 compared to rodent orthologs, raising questions about its role as the primary endogenous ligand in humans.
- Lysophosphatidic Acid (LPA): Certain species of LPA have been shown to activate GPR35,
 which shares homology with other LPA receptors.



Synthetic Ligands

A variety of synthetic agonists and antagonists have been instrumental in characterizing GPR35. Zaprinast, a phosphodiesterase inhibitor, was one of the earliest identified synthetic agonists and is often used as a reference compound.

Table 2: Quantitative Data for Selected GPR35 Agonists

Agonist	Assay Type	Species	pEC50	EC50	Reference(s
Zaprinast	β-arrestin recruitment	Human	5.4	~4 μM	
β-arrestin recruitment	Rat	7.1	~79 nM		
Ca2+ mobilization	Human	6.08	840 nM	_	
Ca2+ mobilization	Rat	7.8	16 nM	_	
Pamoic Acid	β-arrestin recruitment	Human	7.30	~50 nM	
ERK1/2 phosphorylati on	Human	-	79 nM		
GPR35 internalization	Human	-	22 nM	_	
TC-G 1001	β-arrestin recruitment	Human	7.59	26 nM	
Ca2+ release	Human	8.36	3.2 nM		
Compound 50	Dynamic Mass Redistribution	Human	-	5.8 nM	



Table 3: Quantitative Data for Selected GPR35

Antagonists

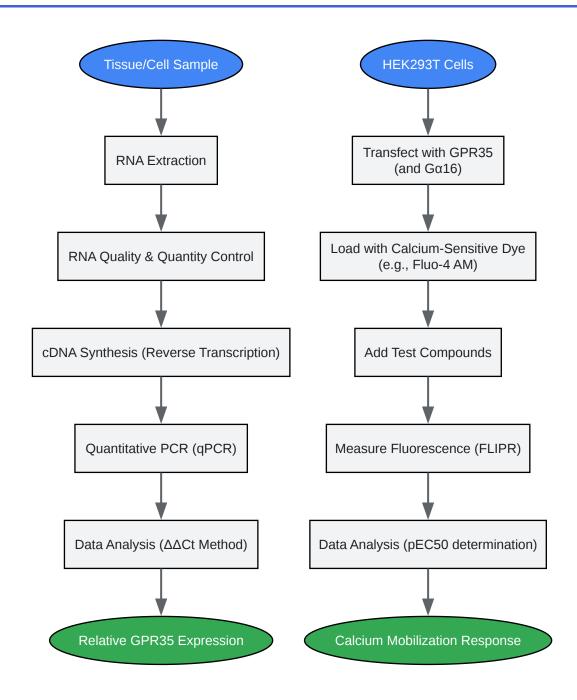
Antagonist	Assay Type	Species	pKi / pIC50	Ki / IC50	Reference(s
ML-145	β-arrestin recruitment	Human	-	-	
CID-2745687	β-arrestin recruitment	Human	-	10-20 nM (Ki)	_

Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades, primarily through coupling to $G\alpha i/o$ and $G\alpha 12/13$ G proteins, as well as through β -arrestin-mediated pathways. This diverse signaling capacity allows GPR35 to regulate a wide range of cellular processes.

- Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
- G α 12/13 Pathway: Activation of the G α 12/13 pathway stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is a key regulator of the actin cytoskeleton, cell migration, and proliferation.
- β-Arrestin Pathway: Upon agonist binding and subsequent phosphorylation by G proteincoupled receptor kinases (GRKs), GPR35 recruits β-arrestins. This interaction not only mediates receptor desensitization and internalization but also serves as a scaffold for G protein-independent signaling, including the activation of the ERK1/2 pathway.
- Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, likely through the activation of phospholipase C (PLC).





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